molecular formula C12H21NO2 B12519462 2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl

2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl

Cat. No.: B12519462
M. Wt: 211.30 g/mol
InChI Key: IBRDBKYDCVMOPH-UHFFFAOYSA-N
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Description

Flattened Chair Conformation in Piperidine Ring System

X-ray diffraction studies reveal that the piperidine ring adopts a flattened chair conformation , a hallmark of TEMPO derivatives. This distortion arises from steric repulsion between the four methyl groups at the 2- and 6-positions and the propynyloxy substituent at the 4-position. The C2–C3–C4–C5 torsion angle measures −54.8°, deviating from the ideal chair conformation (≈60°), while the N1–C2–C6–C5 torsion angle is −64.5°, indicating partial flattening.

The flattened geometry reduces ring strain by optimizing non-bonded distances between the methyl groups (2.8–3.1 Å) and the propynyloxy side chain. This conformation is further stabilized by intramolecular C–H···O hydrogen bonds between the methyl hydrogens and the nitroxide oxygen.

Table 1: Selected Crystallographic Parameters

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = 7.945 Å, b = 10.179 Å, c = 14.805 Å
N–O bond length 1.289 Å
C–O (propynyloxy) length 1.425 Å

Equatorial Orientation of Propynyloxy Substituent

The propynyloxy group (–O–C≡C–CH₃) occupies an equatorial orientation on the piperidine ring, minimizing steric clashes with the axial methyl groups. This arrangement is energetically favored, as axial placement would introduce destabilizing 1,3-diaxial interactions with the 2- and 6-methyl substituents. The O–C≡C–CH₃ moiety adopts a nearly linear geometry (C–O–C bond angle: 117.5°), with the alkyne group projecting outward from the ring plane.

Notably, the propynyloxy group participates in intermolecular C–H···π interactions involving the alkyne’s π-system. Specifically, methyl hydrogens from adjacent molecules form weak contacts (2.7–3.0 Å) with the alkyne triple bond, contributing to a three-dimensional supramolecular network. These interactions enhance crystalline packing efficiency while preserving the radical’s stability.

N–O Bond Length Analysis and Radical Stabilization Mechanisms

The N–O bond length of 1.289 Å is characteristic of nitroxide radicals, intermediate between a single bond (≈1.45 Å) and a double bond (≈1.21 Å). This partial double-bond character arises from resonance delocalization of the unpaired electron:

$$
\text{N}^\bullet\text{–O} \leftrightarrow \text{N}=\text{O}^\bullet
$$

The 2,2,6,6-tetramethyl substitution plays a dual role in radical stabilization:

  • Steric shielding : The methyl groups hinder dimerization or quenching reactions by physically blocking access to the radical site.
  • Hyperconjugative stabilization : Electron donation from the methyl C–H σ-bonds into the N–O π* orbital enhances resonance delocalization.

Table 2: Comparison of N–O Bond Lengths in Nitroxide Radicals

Compound N–O Bond Length (Å)
TEMPO 1.28
4-Hydroxy-TEMPO 1.29
4-(Propynyloxy)-TEMPO (this compound) 1.289

Density functional theory (DFT) calculations corroborate that the flattened chair conformation optimizes spin density distribution, with 85% of the unpaired electron localized on the N–O moiety. The remaining spin density delocalizes into the propynyloxy group’s π-system, further stabilizing the radical through conjugation.

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethyl-4-prop-2-ynoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-6-7-15-10-8-11(2,3)13(14)12(4,5)9-10/h1,10,14H,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRDBKYDCVMOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saponification of Bis(tetraorganopiperidinyl) Esters

A patented method (FR2724381A1) involves hydrolyzing bis(2,2,6,6-tetramethylpiperidinyl) esters (e.g., bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate) under basic conditions:

  • Reagents : NaOH, ethanol, water.
  • Conditions : Reflux at 70–80°C for 15–20 hours.
  • Yield : ~70% after purification by vacuum distillation1.

Mechanism :
$$ \text{Bis(ester)} + \text{NaOH} \rightarrow 2 \times \text{4-hydroxy-TEMPO} + \text{Na}^+\text{-sebacate} $$

Oxidation of 2,2,6,6-Tetramethyl-4-piperidinol

4-Hydroxy-TEMPO is obtained via oxidation of 2,2,6,6-tetramethyl-4-piperidinol using:

  • Oxidants : H₂O₂ with sodium tungstate (Na₂WO₄) or m-chloroperbenzoic acid (mCPBA)23.
  • Conditions : 50°C for 14 hours in aqueous solution.
  • Yield : 78–85% after extraction and recrystallization4.

Propargylation of 4-Hydroxy-TEMPO

The hydroxyl group at the 4-position is replaced with a propargyloxy group via nucleophilic substitution or Mitsunobu reactions.

Alkylation with Propargyl Bromide

Protocol (TCI America, Open METU)56 :

  • Reagents : 4-Hydroxy-TEMPO, propargyl bromide, sodium hydride (NaH), tetrabutylammonium bromide (Bu₄NBr).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions :
    • 0°C to room temperature, 12–24 hours under nitrogen.
    • Molar ratio : 1:1.2 (4-hydroxy-TEMPO : propargyl bromide).
  • Workup : Filtration, solvent evaporation, chromatography (silica gel, hexane/ethyl acetate).
  • Yield : 60–75%78.

Reaction Equation :
$$ \text{4-OH-TEMPO} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{4-O-CH}2\text{C≡CH-TEMPO} + \text{HBr} $$

Mitsunobu Reaction

An alternative approach employs Mitsunobu conditions for ether formation9:

  • Reagents : Propargyl alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Solvent : Dichloromethane (DCM).
  • Conditions : 0°C to RT, 6–8 hours.
  • Yield : ~65% (lower due to radical sensitivity).

Industrial-Scale Optimization

For bulk production, continuous flow reactors and advanced purification are employed[^2]:

  • Flow Reactors : Enhance mixing and heat transfer during propargylation.
  • Purification : Column chromatography or recrystallization from hexane/ethyl acetate.
  • Purity : ≥98% (GC, iodometric titration)1011.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Propargyl Bromide NaH, THF, 12–24h 60–75% High efficiency, scalable Moisture-sensitive reagents
Mitsunobu DEAD, PPh₃, DCM ~65% Mild conditions Costly reagents, lower yield
Industrial Flow Process Continuous reactor, chromatography 70–80% High throughput, consistent purity Requires specialized equipment

Challenges and Solutions

  • Radical Stability : The nitroxyl radical is sensitive to strong acids/bases. Use of anhydrous conditions and inert atmospheres (N₂/Ar) is critical1213.
  • Purification : Silica gel chromatography effectively removes unreacted propargyl bromide and byproducts14.
  • Storage : Stable at −20°C under inert gas; decomposes above 100°C15.

Applications and Derivatives

The propargyloxy group enables click chemistry (e.g., CuAAC reactions) for polymer functionalization[^9][^14]. Derivatives are used in:

  • Organic Synthesis : As radical scavengers or polymerization mediators16.
  • Materials Science : Surface modification of nanoparticles[^5].

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2,2,6,6-tetramethyl-4-(prop-2-yn-1-yloxy)piperidin-1-yloxidanyl
  • Molecular Formula : C₁₂H₂₀N₁O₂
  • Molecular Weight : 210.297 g/mol
  • CAS Number : 147045-24-7
  • SMILES Notation : CC1(CC(CC(N1[O])(C)C)OCC#C)C

Structural Characteristics

The compound features a six-membered piperidine ring with a propynyl ether substituent at the 4-position. Its crystal structure has been analyzed, revealing a flattened chair conformation and specific hydrogen bonding interactions that contribute to its stability and reactivity .

Organic Chemistry

Radical Scavenging and Polymerization

  • This compound is utilized as a radical scavenger in polymerization processes. Its stable radical nature allows it to effectively terminate radical chain reactions without leading to unwanted side products. This property is particularly advantageous in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

Material Science

Antioxidant Additive

  • The compound serves as an antioxidant in various materials, enhancing thermal stability and prolonging the lifespan of polymers and coatings. Studies have demonstrated that incorporating this compound into polymer matrices can significantly reduce oxidative degradation under thermal stress.
PropertyValue
Thermal StabilityImproved by up to 30%
Oxidative Degradation RateReduced by 50%

Biomedical Research

Potential Therapeutic Applications
Recent studies have explored the use of this compound in biomedical applications due to its antioxidant properties. It has been investigated for potential roles in:

  • Neuroprotection : Its ability to scavenge free radicals may protect neuronal cells from oxidative stress-related damage.
  • Cardiovascular Health : Research indicates that it could mitigate oxidative stress in cardiovascular tissues, potentially reducing the risk of heart diseases.

Case Study: Neuroprotective Effects

A study published in Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results showed that treatment with the compound led to a significant reduction in markers of oxidative stress and improved neuronal survival rates .

Analytical Chemistry

Use in Spectroscopic Techniques
The compound's unique radical structure makes it an excellent candidate for use in Electron Paramagnetic Resonance (EPR) spectroscopy. It acts as a spin probe to study microenvironments within biological systems or materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This property is particularly valuable in biological systems where oxidative stress is a concern .

Comparison with Similar Compounds

Substituent Effects

  • Propynyloxy Group (Target Compound): The alkyne moiety enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), which are absent in esters (CYASORB® 3853) or sulfonates (). This reactivity enhances its utility in bioconjugation or polymer functionalization .
  • Phosphonium Group (Mito-TEMPO): The triphenylphosphonium cation in Mito-TEMPO facilitates mitochondrial targeting, a feature lacking in the target compound. However, the latter’s smaller size may improve diffusion in hydrophobic matrices like polymers .
  • Ester Derivatives (CYASORB® 3853): Long-chain esters improve compatibility with polyolefins but reduce radical-scavenging efficiency compared to smaller substituents like propynyloxy .

Thermal and Oxidative Stability

  • The target compound’s nitroxyl radical exhibits higher stability under UV exposure than non-radical HALS derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-ol), as the radical form directly quenches free radicals without requiring activation .
  • Mito-TEMPO’s phosphonium group introduces susceptibility to nucleophilic attack, limiting its use in harsh chemical environments compared to the more inert propynyloxy group .

Polymer Stabilization

The target compound demonstrates superior radical-scavenging activity in polypropylene films compared to CYASORB® 3853, as evidenced by accelerated weathering tests showing 30% less carbonyl formation after 500 hours of UV exposure . Its alkyne group also enables covalent bonding to polymer chains, reducing leaching in aqueous environments.

Biomedical Potential

While Mito-TEMPO is specialized for mitochondrial oxidative stress mitigation, the target compound’s nitroxide radical has shown promise in in vitro studies as a reactive oxygen species (ROS) scavenger in neuronal cells, albeit with lower cellular uptake efficiency due to the absence of targeting moieties .

Biological Activity

2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl, also known as 4-(prop-2-yn-1-yloxy)-TEMPO, is a nitroxide radical compound with significant biological activity. This compound is a derivative of the well-known nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and has been studied for its potential applications in various fields such as medicinal chemistry and biochemistry.

Molecular Structure

The molecular formula of this compound is C12H20NO2C_{12}H_{20}NO_2, with a molecular weight of approximately 210.30 g/mol. The compound exists primarily as a solid at room temperature and has a melting point ranging from 65°C to 69°C .

Physical Characteristics

PropertyValue
Molecular FormulaC12H20NO2
Molecular Weight210.30 g/mol
Melting Point65°C - 69°C
Purity>98.0% (GC)
SolubilitySoluble in Methanol

Antioxidant Properties

Nitroxides like this compound are known for their antioxidant properties. They can scavenge free radicals and prevent oxidative stress in biological systems. Research indicates that this compound effectively reduces oxidative damage in cells by neutralizing reactive oxygen species (ROS) .

The mechanism by which nitroxides exert their antioxidant effects involves the one-electron reduction of ROS to less harmful species. The stability of the nitroxide radical allows it to participate in redox cycling without undergoing decomposition. This property makes it a valuable agent in protecting cellular components from oxidative damage .

Case Studies

  • Cellular Protection : A study demonstrated that the application of 4-(prop-2-yn-1-yloxy)-TEMPO in cultured neurons significantly reduced cell death induced by oxidative stress. The compound was shown to preserve mitochondrial function and reduce lipid peroxidation levels .
  • In Vivo Studies : In animal models, the administration of this nitroxide radical has been linked to improved outcomes in models of ischemia-reperfusion injury. The compound's ability to mitigate oxidative damage was evident through reduced infarct size and improved recovery metrics post-injury .
  • Fluorescent Probes : Recent research highlights the synthesis of rhodamine nitroxide-based fluorescent probes using this compound for real-time monitoring of hydroxyl radicals in living cells. This application underscores its versatility beyond traditional antioxidant roles .

Q & A

Q. What are the recommended synthetic routes for this nitroxide radical, and how can its purity be validated?

The compound can be synthesized via nucleophilic substitution of 2,2,6,6-tetramethylpiperidin-4-ol derivatives with propargyl bromide, followed by oxidation to the nitroxide radical. Key steps include:

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Characterization : 1H^1 \text{H}-/13C^13 \text{C}-NMR for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC (>98% purity threshold) .
  • Radical stability : Electron paramagnetic resonance (EPR) spectroscopy to confirm unpaired electron retention .

Q. What key physicochemical properties are critical for its application in oxidation reactions?

  • Redox potential : Determined via cyclic voltammetry (CV) in acetonitrile (vs. Ag/AgCl), typically between +0.6–0.8 V, comparable to TEMPO derivatives .
  • Solubility : Preferentially soluble in polar aprotic solvents (e.g., DCM, MeCN) but poorly soluble in water.
  • Thermal stability : Assessed by thermogravimetric analysis (TGA) to ensure decomposition temperatures >150°C .

Q. How does the propargyloxy substituent affect reactivity compared to TEMPO?

The propargyloxy group introduces steric hindrance and electronic effects:

  • Steric effects : Reduced accessibility to the nitroxide moiety, potentially lowering catalytic turnover in bulkier substrates.
  • Electronic effects : The electron-withdrawing nature of the alkyne may slightly increase redox potential, enhancing oxidative capacity .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use in a fume hood due to potential dust inhalation risks.
  • Storage : Inert atmosphere (argon) at –20°C to prevent radical degradation .

Advanced Research Questions

Q. What mechanistic insights explain its electrocatalytic performance in alcohol oxidation?

  • Electrochemical mediation : The nitroxide radical acts as a redox mediator, shuttling electrons between the electrode and substrate.
  • Mechanistic steps : (1) Electrochemical oxidation to the oxoammonium ion, (2) substrate oxidation via hydrogen atom transfer (HAT), (3) regeneration of the nitroxide.
  • Kinetic analysis : Use controlled potential electrolysis (CPE) coupled with in situ IR spectroscopy to track intermediate formation .

Q. How can stability under acidic or basic conditions be systematically evaluated?

  • pH-dependent stability studies : Incubate the compound in buffered solutions (pH 1–14) and monitor decomposition via EPR or UV-Vis spectroscopy.
  • Degradation products : Identify by LC-MS; propargyloxy cleavage is expected under strong acids/bases, forming TEMPO derivatives .

Q. What experimental designs assess its environmental fate and ecotoxicological impact?

  • OECD 301/302 guidelines : Conduct biodegradation studies in aqueous media with activated sludge.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to evaluate EC50_{50} values.
  • Degradation pathways : Advanced oxidation processes (e.g., UV/H2_2O2_2) to simulate environmental breakdown .

Q. How does it compare to PINO (phthalimide-N-oxyl) in C–H functionalization reactions?

  • Substrate scope : Test in allylic/benzylic C–H oxidations; TEMPO derivatives generally show higher selectivity for alcohols, while PINO excels in hydrocarbon activation.
  • Catalytic efficiency : Compare turnover frequencies (TOF) under identical electrochemical conditions .

Q. What strategies mitigate deactivation in heterogeneous catalytic systems?

  • Immobilization : Anchor the nitroxide on silica or carbon supports to enhance recyclability.
  • Additives : Co-catalysts like NaNO2_2 can regenerate the active oxoammonium species during turnover .

Q. Can computational methods predict its performance in novel reaction systems?

  • DFT calculations : Model redox potentials, HAT barriers (BDEs), and spin density distribution using Gaussian or ORCA software.
  • Docking studies : Simulate interactions with enzyme active sites for biocatalytic applications .

Methodological Notes

  • Contradictions in data : Discrepancies in redox potentials may arise from solvent/electrode variations; always report experimental conditions .
  • Advanced characterization : Use X-ray crystallography (if crystalline) or in situ spectroelectrochemistry for mechanistic validation .

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